2-Morpholin-4-ylethyl (Z)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate is a synthetic derivative of mycophenolic acid (MPA). [] MPA is a naturally occurring compound produced by various Penicillium fungal species. [] It is primarily known for its immunosuppressive activity. [] Derivatives of MPA, like the one , are synthesized and investigated for their potential as improved immunosuppressive agents. []
The application of morpholine derivatives in photodynamic therapy has been highlighted by the synthesis of phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups1. These compounds have been tested in vitro using cancer cell lines, showing potential as photosensitizing agents. The zinc(II) phthalocyanine derivative with two morpholin-4-ylethoxy substituents exhibited particularly encouraging results, with low IC50 values indicating high potency against prostate and melanoma cells under light irradiation1.
Morpholine derivatives have also been utilized in the synthesis of potent antimicrobials. An efficient synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine has been reported, which is a precursor for antimicrobial agents such as arecoline derivatives, phendimetrazine, and polygonapholine2. This synthesis involved a nine-step process with an overall yield of 36%, demonstrating the feasibility of producing such compounds on a larger scale for potential therapeutic use2.
Another significant application of morpholine derivatives is in the development of antiplatelet agents. A series of 2-morpholino substituted benzoxazines were prepared and evaluated for their effectiveness against ADP and collagen-induced platelet aggregation3. The study found that certain derivatives, such as 7-(2-chloroethoxy)-8-methyl-2-morpholin-4-yl-4H-1,3-benzoxazin-4-one and 7-[2-(4-methylpiperazin-1-yl)ethoxy]-8-methyl-2-morpholin-4-yl-4H-1,3-benzoxazin-4-one, showed potent activity, indicating their potential as therapeutic agents in preventing thrombotic events3.
(4Z)-Mycophenolate Mofetil (EP Impurity C) is a significant compound derived from mycophenolate mofetil, which is primarily used as an immunosuppressant in organ transplantation. Mycophenolate mofetil is a prodrug that is converted into mycophenolic acid, the active form that inhibits inosine monophosphate dehydrogenase, a crucial enzyme in the de novo synthesis pathway of purine nucleotides. This inhibition leads to decreased lymphocyte proliferation, making it effective in preventing organ rejection.
Mycophenolate mofetil is synthesized from mycophenolic acid, which was originally isolated from the mold Penicillium brevicompactum. It falls under the classification of synthetic organic compounds and is recognized as an approved drug by regulatory bodies such as the Food and Drug Administration and the European Medicines Agency since 1995 and 1996, respectively. The compound's chemical formula is with a molecular weight of approximately 433.50 g/mol .
The synthesis of (4Z)-mycophenolate mofetil typically involves the esterification of mycophenolic acid with morpholine derivatives. The process can be summarized as follows:
The reaction can be represented as:
This method ensures high yield and purity of the final product, which is essential for pharmaceutical applications .
The molecular structure of (4Z)-mycophenolate mofetil features a morpholinoethyl group attached to a phthalate moiety. The structural formula can be represented as follows:
COC1=C(C\C=C(/C)CCC(=O)OCCN2CCOCC2)C(O)=C2C(=O)OCC2=C1C
The compound exhibits a complex structure that contributes to its biological activity .
(4Z)-Mycophenolate mofetil undergoes several important chemical reactions:
These reactions are essential for understanding the pharmacokinetics and dynamics of the drug .
The primary mechanism of action for (4Z)-mycophenolate mofetil involves inhibition of inosine monophosphate dehydrogenase, leading to:
Data indicate that mycophenolate mofetil effectively reduces acute rejection rates in kidney transplants when used in combination with other immunosuppressants .
(4Z)-Mycophenolate mofetil exhibits several notable physical and chemical properties:
These properties are critical for formulation development and understanding its behavior in biological systems .
(4Z)-Mycophenolate mofetil has significant applications in:
(4Z)-Mycophenolate Mofetil (EP Impurity C) is systematically named as 2-(Morpholin-4-yl)ethyl (4Z)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate [1] [6]. It carries the CAS Registry Numbers 2286278-51-9 (primary) and 1076198-64-5 (alternate) [3] [10]. The compound is stereochemically designated as the cis-isomer (Z-configuration) due to the spatial orientation of substituents around the C4–C5 double bond in the hexenoate side chain. This contrasts with the therapeutic agent Mycophenolate Mofetil (MPM), which exists exclusively in the trans-configuration (E-isomer) [1] [6]. The Z-isomer arises as a process-related impurity during MPM synthesis, primarily through photoisomerization or incomplete stereochemical control in esterification steps [4] [7]. Its structural uniqueness necessitates specialized synthetic protocols to achieve >95% purity, often involving chromatographic separation from E-isomer mixtures [1] [8].
Table 1: Nomenclature and Identifiers
Property | Specification |
---|---|
IUPAC Name | 2-Morpholin-4-ylethyl (Z)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
Synonyms | Z-Mycophenolate Mofetil; EP Impurity C; cis-Mycophenolate Mofetil |
CAS Number | 2286278-51-9 (primary), 1076198-64-5 (alternate) |
Molecular Formula | C₂₃H₃₁NO₇ |
Molecular Weight | 433.49 g/mol |
Key Stereochemical Feature | (4Z)-configuration at hexenoate side chain |
Spectroscopic profiling confirms the identity and purity of EP Impurity C. Nuclear Magnetic Resonance (¹H NMR) analysis in deuterated methanol (MeOD) reveals characteristic signals: the vinylic proton at δ 5.28 ppm (H-C4, multiplet), the morpholine ethylene protons at δ 3.55–3.62 ppm (N-CH₂), and the aromatic methyl group at δ 2.12 ppm (s, 3H) [1] [8]. Infrared (IR) spectroscopy identifies functional groups via absorption bands at 1725 cm⁻¹ (ester C=O), 1670 cm⁻¹ (lactone C=O), and 3450 cm⁻¹ (phenolic O–H) [8] [10]. Mass spectrometry (MS) using electrospray ionization (ESI+) shows a protonated molecular ion [M+H]⁺ at m/z 434.49, consistent with the molecular formula C₂₃H₃₁NO₇, with major fragments at m/z 304.3 (cleavage at ester bond) and 127.1 (morpholinyl ethyl cation) [5] [8] [10]. High-Performance Liquid Chromatography (HPLC) purity assessments typically report ≥98.61% purity for reference standards [8].
Table 2: Key Spectral Assignments
Technique | Signals/Fragments | Interpretation |
---|---|---|
¹H NMR | δ 5.28 ppm (m, 1H) | H-C4 (vinylic proton) |
δ 3.55–3.62 ppm (m, 4H) | N-CH₂ of morpholine | |
δ 2.12 ppm (s, 3H) | Aromatic methyl group | |
IR | 1725 cm⁻¹, 1670 cm⁻¹, 3450 cm⁻¹ | Ester C=O, lactone C=O, phenolic O–H |
MS (ESI+) | [M+H]⁺ m/z 434.49 | Molecular ion |
m/z 304.3, 127.1 | Ester cleavage fragment; morpholinyl ethyl cation |
The critical distinction between EP Impurity C (Z-isomer) and Mycophenolate Mofetil (E-isomer) lies in the geometry of the C4–C5 bond within the hexenoic acid chain. This stereochemical divergence alters the molecule's three-dimensional conformation, impacting polarity and biological interactions. The Z-isomer exhibits a 30° dihedral angle between the isobenzofuran ring and the alkenyl chain, forcing a bent conformation that reduces conjugation with the aromatic system [6] [9]. In contrast, the E-isomer adopts an extended transoid conformation, optimizing planarity and resonance stabilization. This difference manifests chromatographically: EP Impurity C elutes earlier than MPM in reversed-phase HPLC due to lower hydrophobicity [6]. Pharmacologically, the Z-configuration disrupts binding to the target enzyme inosine monophosphate dehydrogenase (IMPDH), rendering it therapeutically inert. Computational modeling confirms a >100-fold reduction in IMPDH affinity compared to the E-isomer [9].
EP Impurity C is typically isolated as a pale yellow viscous oil that resists crystallization under standard conditions [10]. Unlike Mycophenolate Mofetil, which forms defined crystals, the Z-isomer lacks sharp melting points and decomposes above 200°C [7] [9]. Thermogravimetric analysis (TGA) reveals a 5% weight loss at 125°C, attributed to residual solvents (e.g., acetonitrile or methanol), followed by rapid decomposition at 240°C [8] [10]. Differential scanning calorimetry (DSC) shows no endothermic melting peaks but exhibits an exothermic decomposition event at 237°C (±5°C), confirming amorphous character [7]. While X-ray diffraction data for the pure compound is unavailable due to non-crystallinity, its stability is monitored via HPLC under accelerated conditions (40°C/75% relative humidity), showing ≤2% degradation over 4 weeks when stored at 2–8°C in inert atmospheres [4] [8] [10].
Table 3: Thermal and Stability Properties
Property | Characteristics | Analytical Method |
---|---|---|
Physical State | Pale yellow viscous oil | Visual inspection |
Boiling Point | 637.6 ± 55.0 °C (predicted) | Computational modeling |
Density | 1.222 ± 0.06 g/cm³ (predicted) | Gas pycnometry |
Decomposition Temperature | 240 °C (onset) | TGA/DSC |
Storage Stability | ≤2% degradation at 4 weeks (40°C/75% RH) | HPLC-UV |
Recommended Storage | 2–8 °C in sealed, light-resistant containers | ICH Guidelines Q1A(R2) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7